Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
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Overview
Description
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Mechanism of Action
The exact mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is not well-documented. like other tetrahydroquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyltetrahydroquinoline
Uniqueness
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3 |
InChI Key |
JNVRQUOTLAFANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1C(=O)OC |
Origin of Product |
United States |
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